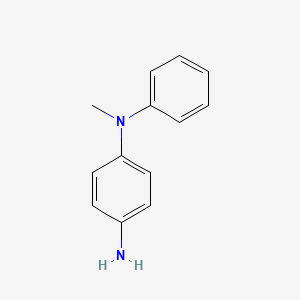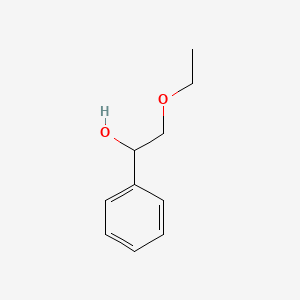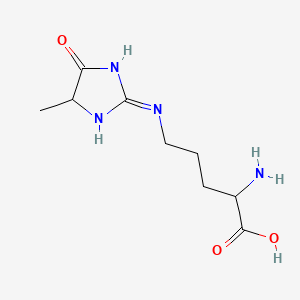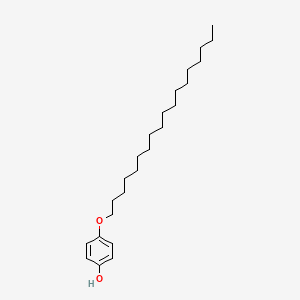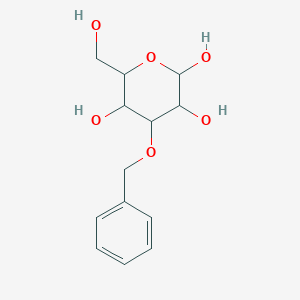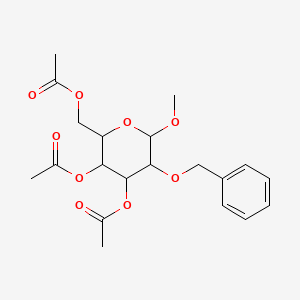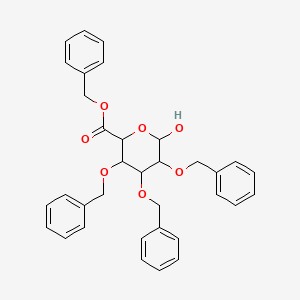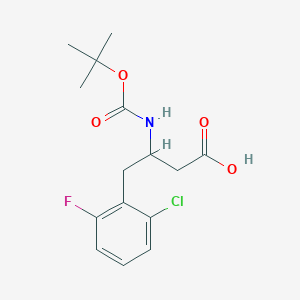![molecular formula C17H30N2O12S B12290465 2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide](/img/structure/B12290465.png)
2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El micotiol es un compuesto de tiol único que se encuentra predominantemente en las Actinobacterias, particularmente en el género Mycobacterium. Está compuesto por un residuo de cisteína con un grupo amino acetilado unido a glucosamina, que luego se une a inositol . El micotiol actúa como el principal tiol de bajo peso molecular en estas bacterias, desempeñando un papel similar al del glutatión en otros organismos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del micotiol involucra varios pasos:
Glucosilación: El paso inicial involucra la glucosilación del inositol con N-acetilglucosamina.
Desacetilación: Este intermedio luego se desacetila para producir glucosamina-inositol.
Enlace a cisteína: La glucosamina-inositol se une a la cisteína mediante una enzima ligasa.
Acetilación: Finalmente, el compuesto se acetila para producir micotiol.
Métodos de producción industrial
la biosíntesis en Actinobacterias involucra enzimas como MshA (glucosiltransferasa), MshB (desacetilasa), MshC (ligasa) y MshD (acetiltransferasa) .
Análisis De Reacciones Químicas
Tipos de reacciones
El micotiol experimenta varias reacciones químicas, que incluyen:
Oxidación: El micotiol puede oxidarse para formar micotiona, una forma disulfuro.
Reducción: La micotiona puede reducirse nuevamente a micotiol mediante la reductasa de micotiona.
Reactivos y condiciones comunes
Oxidación: Generalmente involucra especies reactivas de oxígeno u otros agentes oxidantes.
Reducción: Requiere la enzima reductasa de micotiona y NADPH como cofactor.
Conjugación: Involucra compuestos electrófilos y la enzima amidasa S-conjugada de micotiol.
Principales productos formados
Oxidación: Micotiona (forma disulfuro).
Reducción: Micotiol (forma tiol).
Conjugación: Ácidos mercaptúricos y glucosamina-inositol.
Aplicaciones Científicas De Investigación
El micotiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la bioquímica de los tioles y la biología redox.
Biología: Se ha investigado su papel en el mantenimiento del equilibrio redox y la desintoxicación en Actinobacterias.
Medicina: Se ha estudiado su potencial como diana farmacológica en el tratamiento de la tuberculosis, ya que participa en la desintoxicación de los antibióticos.
Mecanismo De Acción
El micotiol ejerce sus efectos a través de varios mecanismos:
Amortiguador redox: Actúa como un amortiguador de tioles, manteniendo un ambiente reductor dentro de la célula.
Desintoxicación: Se conjuga con electrófilos reactivos y antibióticos, que luego se escinden y se excretan de la célula.
Cofactor enzimático: Funciona como cofactor para varias enzimas, incluyendo la reductasa de micotiona y la deshidrogenasa de formaldehído dependiente de micotiol.
Comparación Con Compuestos Similares
Compuestos similares
Glutatión: Se encuentra en la mayoría de las bacterias y eucariotas, desempeña un papel similar en el equilibrio redox y la desintoxicación.
Bacilitiol: Se encuentra en especies de Bacillus, también funciona en la homeostasis redox y la desintoxicación.
Singularidad
Estructura: La estructura única del micotiol, que involucra una porción de inositol, lo distingue del glutatión y el bacilitiol.
Especificidad: El micotiol es específico de las Actinobacterias, mientras que el glutatión y el bacilitiol se encuentran en otras especies bacterianas
Propiedades
Fórmula molecular |
C17H30N2O12S |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
2-acetamido-N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C17H30N2O12S/c1-4(21)18-5(3-32)16(29)19-7-9(23)8(22)6(2-20)30-17(7)31-15-13(27)11(25)10(24)12(26)14(15)28/h5-15,17,20,22-28,32H,2-3H2,1H3,(H,18,21)(H,19,29) |
Clave InChI |
MQBCDKMPXVYCGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CS)C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)

![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)
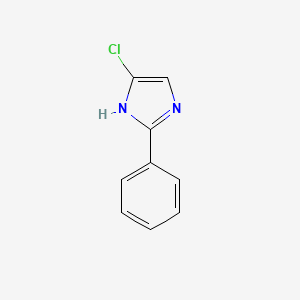
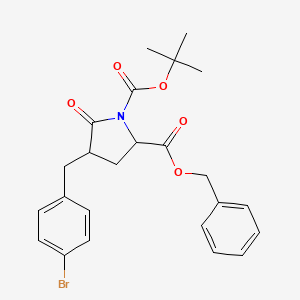
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
